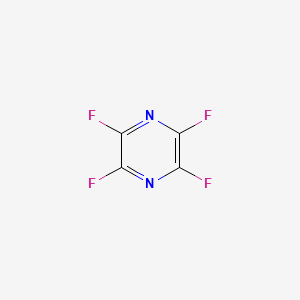

Tetrafluoropyrazine

説明

Significance of Perfluorinated Heterocycles in Contemporary Organic Synthesis

Perfluorinated heterocyclic compounds are a class of molecules that have garnered considerable attention in modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govbeilstein-journals.org The strategic incorporation of fluorine atoms into heterocyclic scaffolds dramatically alters their physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart enhanced metabolic stability, increased lipophilicity, and improved bioavailability to bioactive molecules. beilstein-journals.org This has made perfluorinated heterocycles, like tetrafluoropyrazine, highly sought-after building blocks in drug discovery programs. nih.gov

In materials science, the introduction of fluorine can modulate the electronic properties of heterocyclic systems, making them suitable for applications in organic electronics. mdpi.com Perfluorinated heteroaromatic derivatives are recognized as highly useful starting materials for creating a diverse array of functionalized heterocyclic systems, including polycyclic and macrocyclic structures, through nucleophilic aromatic substitution reactions. beilstein-journals.orgnih.gov The electron-deficient nature of the perfluorinated ring makes it highly susceptible to attack by a wide range of nucleophiles, enabling the construction of complex molecular architectures that would be challenging to synthesize via other methods. nih.govresearchgate.net

Historical Context and Evolution of this compound Research

The study of this compound is rooted in the broader exploration of polyfluoroheterocyclic compounds. A pivotal moment in its history was the development of a viable synthetic route. Early research established a method for its preparation starting from tetrachloropyrazine. This process involves a halogen exchange reaction, where tetrachloropyrazine is heated with potassium fluoride (B91410) to yield this compound. rsc.org This synthesis opened the door for investigating its chemical behavior.

Initial research quickly focused on the reactivity of this compound towards nucleophiles. Studies demonstrated that the fluorine atoms on the pyrazine (B50134) ring could be sequentially replaced by various nucleophilic species. rsc.org These early investigations into nucleophilic aromatic substitution (SNAr) reactions laid the groundwork for its use as a versatile synthetic intermediate. The orientational effects of substituents on further substitution patterns were also a key area of early research, with 19F NMR spectroscopy proving to be an invaluable tool for structure elucidation. rsc.org

Over time, the research evolved from studying simple substitution reactions to utilizing this compound as a foundational scaffold for constructing more complex and functionally diverse molecules. nih.govresearchgate.net Its ability to react with difunctional nucleophiles has been exploited to create novel ring-fused heterocyclic systems, demonstrating its value in generating chemical diversity for applications such as drug discovery. beilstein-journals.orgnih.govresearchgate.net

Fundamental Structural Characteristics and Electronic Attributes Pertinent to Reactivity

The reactivity of this compound is a direct consequence of its unique structural and electronic features. The pyrazine ring is an aromatic, planar heterocycle. The introduction of four highly electronegative fluorine atoms profoundly influences the electronic distribution within this ring system.

Structural Characteristics: While a specific crystal structure determination for this compound is not readily available in public literature, the structures of related perfluorinated and pyrazine-containing compounds have been extensively studied by X-ray crystallography. nih.govacs.orgbendola.comweizmann.ac.il By analogy, this compound is expected to possess a planar D2h symmetric structure. The strong electron-withdrawing effect of the fluorine atoms is anticipated to shorten the C-N and C-C bonds within the ring compared to non-fluorinated pyrazine.

Electronic Attributes: The defining electronic feature of this compound is its severe electron deficiency. The cumulative inductive effect of the four fluorine atoms withdraws significant electron density from the aromatic ring. This makes the carbon atoms of the pyrazine ring highly electrophilic and exceptionally susceptible to nucleophilic attack. nih.govrsc.org This heightened reactivity is the cornerstone of its synthetic utility. The nitrogen atoms in the pyrazine ring also contribute to the electron-deficient character of the carbon atoms.

This pronounced electrophilicity governs the regioselectivity of its reactions. Nucleophilic attack occurs readily, displacing a fluorine atom to form a trifluoropyrazine derivative. rsc.org The positions of the remaining fluorine atoms and the nature of the newly introduced substituent then dictate the course of any subsequent substitution reactions. rsc.org

Physicochemical Properties

The physical and chemical properties of this compound reflect its fluorinated and aromatic character. Below is a table summarizing some of its key properties.

| Property | Value |

| Molecular Formula | C₄F₄N₂ |

| Molecular Weight | 152.05 g/mol |

| Appearance | Data Not Available |

| Melting Point | 80–100°C (predicted) vulcanchem.com |

| Boiling Point | 150–180°C (estimated) vulcanchem.com |

| Solubility | Expected to be soluble in organic solvents |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrafluoropyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)10-4(8)3(7)9-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTWLRXDHOBEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-77-0 | |

| Record name | tetrafluoropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for Tetrafluoropyrazine

Halogen Exchange Reactions for Tetrafluoropyrazine Synthesis

The most established method for synthesizing this compound involves the substitution of chlorine atoms with fluorine atoms on a pyrazine (B50134) core. This process, known as the Halex reaction, is a cornerstone of fluoroaromatic chemistry.

The synthesis of this compound typically starts from tetrachloropyrazine. This perchlorinated precursor is subjected to high temperatures in the presence of an alkali metal fluoride (B91410), which acts as the fluorine source. The general method of preparing perfluoroaromatic nitrogen heterocycles, including perfluoropyrazine, involves the reaction of the corresponding perchloro-compound with an alkali metal fluoride, often potassium fluoride (KF), at elevated temperatures. dur.ac.uk

Potassium fluoride is a commonly used reagent for this transformation due to its cost-effectiveness and reactivity. The reaction is typically performed in a high-boiling polar aprotic solvent or, in some cases, without a solvent in an autoclave at very high temperatures. dur.ac.uk Cesium fluoride (CsF) can also be employed and is generally more reactive than KF, sometimes allowing for milder reaction conditions, though it is more expensive. The complete substitution of all chlorine atoms by fluorine is driven by the high temperature and often a molar excess of the fluoride salt. google.comepo.org The synthesis of related perfluoroheteroaromatic compounds, such as pentafluoropyridine (B1199360) from pentachloropyridine (B147404), has been achieved in high yields (70%) by heating with KF at 480°C for 17 hours in an autoclave. dur.ac.uk Similar principles are applied to the synthesis of this compound.

Table 1: Halogen Exchange Reaction with Alkali Metal Fluorides

| Precursor | Alkali Metal Fluoride | Typical Conditions | Product |

| Tetrachloropyrazine | Potassium Fluoride (KF) | High Temperature (e.g., >400°C), Autoclave | This compound |

| Tetrachloropyrazine | Cesium Fluoride (CsF) | High Temperature, often milder than with KF | This compound |

Optimization of Reaction Conditions and Solvent Systems for Selective Fluorination

Achieving high yields and selectivity in the fluorination of chloropyrazines requires careful optimization of reaction parameters. Key variables include the choice of fluorinating agent, solvent, temperature, and the use of catalysts.

The solvent plays a critical role in the halogen exchange reaction. High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and sulfolane (B150427) are often used because they effectively solvate the alkali metal fluoride, enhancing the nucleophilicity of the fluoride ion. dur.ac.ukresearchgate.net For instance, the reaction of pentachloropyridine with potassium fluoride in sulfolane at 190-210°C yielded 3,5-dichlorotrifluoropyridine, demonstrating that solvent and temperature can be used to control the degree of fluorination. dur.ac.uk

Catalysts can significantly improve the efficiency of the fluorination process, allowing for lower temperatures and reduced amounts of the fluoride reagent. epo.org Halides of metals from the iron, nickel, and copper groups, such as ferric chloride (FeCl₃), have been shown to be effective catalysts for the reaction of chlorinated pyridines with alkali metal fluorides. google.comepo.org The use of these catalysts represents a significant process improvement over uncatalyzed reactions.

Milder fluorinating reagents have also been developed to achieve more selective transformations under less harsh conditions. One such system is a mixture of "proton sponge" (1,8-bis(dimethylamino)naphthalene) and triethylamine (B128534) tris(hydrogen fluoride), which provides a mild and efficient method for selectively introducing fluorine atoms via halogen exchange into chlorodiazines. researchgate.net

Table 2: Optimization of Reaction Conditions for Fluorination

| Parameter | Variation | Effect on Reaction | Reference |

| Solvent | Sulfolane | Enables controlled, partial fluorination at lower temperatures than solvent-free reactions. | dur.ac.uk |

| Catalyst | Ferric Chloride (FeCl₃) | Permits use of less alkali metal fluoride and lower temperatures for good yields. | google.comepo.org |

| Fluorinating Agent | Proton Sponge-Triethylamine Tris(hydrogen fluoride) | Provides a mild and efficient system for selective fluorination. | researchgate.net |

| Temperature | 190-480°C | Higher temperatures favor more complete replacement of chlorine with fluorine. | dur.ac.uk |

Emerging Synthetic Pathways Towards this compound Frameworks

While halogen exchange is the dominant synthetic route, research into alternative methods is expanding. These emerging pathways often leverage the chemistry of already fluorinated compounds or employ novel C-H activation techniques.

One promising strategy involves the selective defluorination of a more highly fluorinated starting material. This approach is well-documented in pyridine (B92270) chemistry, where pentafluoropyridine is a versatile precursor to various tetrafluoropyridine derivatives. nih.govresearchgate.net For example, 2,3,5,6-tetrafluoropyridine (B1295328) can be synthesized in high yield by the selective reduction of the fluorine atom at the 4-position of pentafluoropyridine using zinc powder in an aqueous solution of an alkali metal hydroxide. google.com This type of regioselective C-F bond functionalization represents a powerful method for generating specific isomers that might be difficult to access through halogen exchange.

Furthermore, polyfluorinated heteroaromatics like tetrafluoropyridazine (B1595357) serve as scaffolds for building more complex molecular architectures. Through sequential nucleophilic aromatic substitution reactions, these frameworks can be elaborated into novel polycyclic heterocyclic systems. beilstein-journals.org This highlights the potential of using this compound itself as a starting point for creating diverse, highly functionalized molecules.

Direct C–H bond fluorination is another cutting-edge area of research that could, in principle, be applied to the synthesis of fluorinated pyrazines. rsc.org These methods avoid the need for pre-halogenated substrates, offering a more atom-economical route. However, controlling the regioselectivity on a pyrazine ring with multiple C-H bonds presents a significant challenge that is the subject of ongoing investigation.

Nucleophilic Aromatic Substitution Snar Reactions of Tetrafluoropyrazine

Mechanistic Investigations of SNAr Processes on the Pyrazine (B50134) Ring

The SNAr reaction is a significant pathway for the functionalization of aromatic rings that are electron-poor. masterorganicchemistry.com This process typically involves a two-step addition-elimination mechanism. govtpgcdatia.ac.in In the initial step, the nucleophile attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.comwikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they help to stabilize this negatively charged intermediate. masterorganicchemistry.comnumberanalytics.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. govtpgcdatia.ac.in

The reactivity of the pyrazine ring in SNAr reactions is heavily influenced by electronic factors. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density of the aromatic system and makes it more electrophilic. This inherent "π-deficient" character is a key factor in promoting nucleophilic attack. imperial.ac.uk

The presence of fluorine atoms further enhances this effect. Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect, further activating the ring towards nucleophilic substitution. masterorganicchemistry.com Consequently, tetrafluoropyrazine is highly reactive towards a variety of nucleophiles. vulcanchem.com

Substituents already present on the pyrazine ring can have a profound impact on the rate and outcome of subsequent SNAr reactions. Electron-withdrawing groups (EWGs) generally increase the rate of reaction by stabilizing the anionic Meisenheimer intermediate. numberanalytics.comresearchgate.net Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate by destabilizing this intermediate. researchgate.net The position of these substituents relative to the reaction center is also critical in determining their effect on reactivity. masterorganicchemistry.comresearchgate.net

In SNAr reactions of polyhalogenated heteroaromatics like this compound, the regioselectivity of the substitution is a critical aspect. The position of nucleophilic attack is determined by a combination of electronic and steric factors. The nitrogen atoms in the pyrazine ring exert a directing effect, activating the positions para to them for nucleophilic attack. researchgate.net

In studies involving unsymmetrically substituted dichloropyrazines, it was observed that nucleophilic attack by amines preferentially occurred at the 5-position when an electron-withdrawing group was at the 2-position. researchgate.net Conversely, when an electron-donating group was at the 2-position, the attack was directed to the 3-position. researchgate.net These findings highlight the delicate balance of electronic effects in determining the site of substitution. Computational methods, such as Density Functional Theory (DFT), have been employed to rationalize these experimental observations. researchgate.net

For this compound, the substitution pattern depends on the reaction conditions and the nature of the nucleophile. It is possible to achieve mono-, di-, tri-, or even tetra-substitution, allowing for the synthesis of a wide range of functionalized pyrazine derivatives.

Reactions with Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles, such as alkoxides and phenoxides, readily react with this compound. nih.govnumberanalytics.com These reactions typically proceed under basic conditions and can lead to the formation of a variety of substituted pyrazine products.

The reaction of this compound with alkoxides or phenoxides generally involves dissolving the nucleophile in the corresponding alcohol or phenol (B47542) and treating it with the pyrazine substrate, often at elevated temperatures. thieme-connect.de The reaction proceeds via the standard SNAr mechanism, where the oxygen nucleophile displaces one of the fluorine atoms.

The reactivity of different alkoxides and phenoxides can be influenced by their nucleophilicity and steric bulk. For instance, less hindered alkoxides are generally more reactive. The acidity of the corresponding alcohol or phenol also plays a role, as it affects the concentration of the active nucleophile under the given reaction conditions.

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Alkoxide (RO⁻) | Alkoxypyrazine |

This table provides a general overview of product types. Specific substitution patterns may vary.

Difunctional nucleophiles, such as diols and polyols, can undergo reactions with this compound to form annulated and ring-fused heterocyclic systems. d-nb.info These reactions are valuable for the construction of more complex molecular architectures.

When a diol reacts with this compound, the first hydroxyl group can displace a fluorine atom. Subsequently, the second hydroxyl group can react intramolecularly to displace an adjacent fluorine atom, leading to the formation of a new ring fused to the pyrazine core. This process is a type of annulation reaction. rsc.orgsioc-journal.cn The regioselectivity of the initial attack and the subsequent cyclization are crucial for determining the final product structure. The use of diols provides a pathway to create novel heterocyclic scaffolds, such as 1,4-dioxane (B91453) and 1,4-dioxepane derivatives fused to the pyrazine ring. d-nb.info

Reactions with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, including ammonia, primary amines, and secondary amines, are highly effective in SNAr reactions with this compound. numberanalytics.comdur.ac.ukdatapdf.com These reactions are fundamental for introducing nitrogen-containing functional groups and for building more complex heterocyclic systems.

The reactions of this compound with amines are typically carried out in a suitable solvent, and the nucleophilicity of the amine plays a significant role in the reaction rate. researchgate.net Primary and secondary amines can readily displace the fluorine atoms on the pyrazine ring. mnstate.edu In the case of primary amines, further reactions can sometimes occur if there are remaining N-H protons. mnstate.edu

With difunctional nitrogen nucleophiles, such as diamines, annulation reactions can occur, similar to those observed with diols. researchgate.net For example, reaction with ethylenediamine (B42938) can lead to the formation of fused heterocyclic systems like tetrahydropyrido[3,4-b]pyrazines. researchgate.net

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type | Reference |

|---|---|---|

| Ammonia (NH₃) | Aminopyrazine | chemguide.co.uk |

| Primary Amine (RNH₂) | (Alkyl/Aryl)aminopyrazine | mnstate.edu |

| Secondary Amine (R₂NH) | Di(alkyl/aryl)aminopyrazine | mnstate.edu |

| Hydrazine (H₂NNH₂) | Hydrazinopyrazine | clockss.org |

This table illustrates the general classes of products formed from the reaction of this compound with various nitrogen nucleophiles.

The study of these reactions is crucial for the development of new synthetic methodologies and for the creation of novel compounds with potential applications in various fields of chemistry.

Amination Reactions with Primary and Secondary Amines

The reaction of this compound with nitrogen-centered nucleophiles, such as primary and secondary amines, is a fundamental method for introducing amino functionalities onto the pyrazine core. These amination reactions proceed readily, typically under mild conditions, to yield mono-, di-, tri-, or tetra-substituted aminopyrazines, depending on the stoichiometry and reaction conditions employed.

In this compound, all four carbon-fluorine bonds are chemically equivalent. Consequently, the initial substitution by an amine can occur at any position on the ring to give a monosubstituted product. The introduction of the first amino group can influence the regioselectivity of subsequent substitutions. Further reaction with amines can lead to polysubstituted products. The reaction with primary amines (R-NH₂) yields secondary amino-substituted pyrazines, while secondary amines (R₂NH) produce tertiary amino-substituted pyrazines. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org The general process involves the nucleophilic attack of the amine on the electron-deficient pyrazine ring, followed by the elimination of a fluoride (B91410) ion. libretexts.org

Table 1: Representative Amination Reactions of this compound

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| This compound | Primary Amine (e.g., R-NH₂) | Monoaminotrifluoropyrazine, Diaminodifluoropyrazine | Nucleophilic Aromatic Substitution |

| This compound | Secondary Amine (e.g., R₂NH) | Mono(dialkylamino)trifluoropyrazine, Di(dialkylamino)difluoropyrazine | Nucleophilic Aromatic Substitution |

Detailed research findings indicate that the reaction is often highly efficient. For instance, in related perfluorinated systems like pentafluoropyridine (B1199360), reactions with amines can be controlled to achieve selective mono- or di-substitution, a principle that extends to this compound. researchgate.net The resulting aminofluoropyrazines are versatile intermediates for further chemical transformations.

Formation of Nitrogen-Containing Fused Ring Systems and Scaffolds

This compound is an effective precursor for the synthesis of complex, nitrogen-containing fused heterocyclic systems. By employing bifunctional nitrogen nucleophiles, such as diamines, one-pot annelation reactions can be achieved to construct bicyclic and polycyclic scaffolds. researchgate.netresearchgate.net This strategy is highly valuable in medicinal chemistry and materials science for creating novel molecular architectures. nih.gov

The reaction with a dinucleophile, like ethylenediamine, involves a sequential two-fold SNAr reaction. The first amino group substitutes one fluorine atom, and a subsequent intramolecular cyclization occurs as the second amino group displaces an adjacent fluorine atom, leading to the formation of a new heterocyclic ring fused to the pyrazine core. This approach has been successfully demonstrated with the analogous compound, pentafluoropyridine, to synthesize tetrahydropyrido[3,4-b]pyrazine scaffolds. researchgate.net A similar reaction with this compound and a 1,2-diamine would yield a difluoro-dihydropyrazino[2,3-b]pyrazine system. These resulting fluorinated fused systems remain reactive towards further nucleophilic substitution, allowing for the creation of highly functionalized derivatives. researchgate.net

Table 2: Synthesis of Fused Ring Systems from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 1,2-Ethylenediamine | 2,3-Difluoro-5,6,7,8-tetrahydropyrazino[2,3-b]pyrazine | Sequential SNAr / Annulation |

| This compound | o-Phenylenediamine | 2,3-Difluoro-5,10-dihydroquinoxalino[2,3-b]pyrazine | Sequential SNAr / Annulation |

The use of perfluorinated heteroaromatics like this compound for annelation reactions provides a powerful tool for building diverse and often inaccessible heterocyclic frameworks. beilstein-journals.orgdur.ac.uk

Reactions with Carbon-Centered Nucleophiles

Beyond nitrogen nucleophiles, this compound also reacts with carbon-centered nucleophiles. These reactions are crucial for forming carbon-carbon bonds, enabling the construction of pyrazine derivatives with alkyl, aryl, or other carbon-based substituents.

Reactivity with Active Methylene (B1212753) Compounds (e.g., Malononitrile)

Active methylene compounds are molecules containing a CH₂ group flanked by two electron-withdrawing groups, such as cyano (-CN) or carbonyl (-CO-) groups. egyankosh.ac.in These compounds are readily deprotonated by a base to form stable carbanions, which are excellent carbon-centered nucleophiles.

The reaction of this compound with the carbanion generated from an active methylene compound, such as malononitrile (B47326), results in the displacement of a fluorine atom and the formation of a new carbon-carbon bond. thieme-connect.dersc.org This reaction provides a direct route to (trifluoropyrazinyl)malononitrile derivatives. These products are themselves versatile intermediates, as the nitrile and active methylene groups can participate in a variety of subsequent chemical transformations. The reaction mechanism follows the typical SNAr pathway, initiated by the nucleophilic attack of the malononitrile carbanion on the pyrazine ring. Research on analogous perfluoroheterocycles like pentafluoropyridine has shown that such reactions proceed efficiently to yield the C-4 substituted product, demonstrating the utility of this method. researchgate.netnih.govresearchgate.net

Table 3: Reaction with an Active Methylene Compound

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Malononitrile | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | 2-(Trifluoropyrazin-2-yl)malononitrile |

Cycloaddition and Condensation Reactions for Complex Architectures

The functional groups introduced onto the pyrazine ring via reactions with carbon nucleophiles can be leveraged to build more complex molecular architectures through subsequent cycloaddition or condensation reactions. core.ac.uk A condensation reaction is a process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. ebsco.com

For example, the reaction of this compound with an active methylene compound like malononitrile is a form of condensation. mdpi.com If the nucleophile contains additional reactive sites, intramolecular condensation or cycloaddition can lead to the formation of new ring systems. Furthermore, there are reports that certain perfluorinated azines can undergo photoisomerization or other transformations to yield diene-like structures, which could then participate in Diels-Alder or other cycloaddition reactions to construct intricate polycyclic frameworks. core.ac.uksci-hub.st These advanced strategies highlight the role of this compound not just as a core structure, but as a scaffold for assembling complex, multi-ring architectures.

Comparative Reactivity Studies of this compound with Related Perfluorinated Heterocycles (e.g., Tetrafluoropyridazine)

The reactivity of perfluorinated heterocycles is significantly influenced by the number and position of the nitrogen atoms within the ring. Comparing this compound with its isomer, tetrafluoropyridazine (B1595357), reveals key differences in their susceptibility and regioselectivity towards nucleophilic attack. epdf.pub

Tetrafluoropyridazine is generally more reactive towards nucleophiles than this compound. epdf.pub This enhanced reactivity is due to the arrangement of its nitrogen atoms. In tetrafluoropyridazine, the fluorine atoms at the C4 and C5 positions are para to a ring nitrogen. This para relationship strongly activates these positions for nucleophilic attack. beilstein-journals.org Consequently, substitution on tetrafluoropyridazine occurs selectively at these sites. epdf.pub

Table 4: Comparative Reactivity of this compound and Tetrafluoropyridazine

| Feature | This compound | Tetrafluoropyridazine |

| Structure | 1,4-Diazine | 1,2-Diazine |

| Most Activated Positions for SNAr | All four positions are equivalent and moderately activated. | C4 and C5 are highly activated (para to a nitrogen). epdf.pub |

| Relative Reactivity | Less reactive towards nucleophiles. epdf.pub | More reactive towards nucleophiles. epdf.pub |

| Regioselectivity with Monodentate Nucleophiles | Monosubstitution can occur at any position. | Selective substitution at C4 and C5. beilstein-journals.orgepdf.pub |

These comparative studies are crucial for synthetic planning, allowing chemists to select the appropriate perfluorinated diazine isomer to achieve a desired substitution pattern and reactivity profile.

Advanced Spectroscopic and Structural Characterization of Tetrafluoropyrazine and Its Derivatives

High-Field Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Elucidating Molecular Architecture and Fluorine Environments

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of fluorinated compounds like tetrafluoropyrazine. osti.gov By probing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular architecture, connectivity, and the specific environments of fluorine atoms. oxinst.commdpi.com

¹⁹F NMR is particularly crucial for this compound and its derivatives. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, offering a direct probe of the fluorine atoms on the pyrazine (B50134) ring. The large chemical shift range of ¹⁹F NMR allows for clear differentiation of fluorine atoms in various chemical environments. jeolusa.com For this compound itself, the symmetry of the molecule results in a single ¹⁹F NMR signal, as all four fluorine atoms are chemically equivalent. However, in substituted this compound derivatives, the number of signals and their coupling patterns provide invaluable information about the substitution pattern and the resulting changes in electron distribution within the aromatic ring. dur.ac.uk For instance, the analysis of a tetrafluoro-4-(morpholino)pyridine molecule, a related fluorinated heterocycle, demonstrated the power of analyzing the complex spin-spin couplings between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and protons (¹⁹F-¹H) to determine the complete molecular structure. lboro.ac.uk

¹³C NMR complements the ¹⁹F data by providing information about the carbon skeleton of the molecule. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to ¹³C-¹⁹F coupling, with the magnitude of the coupling constant providing information about the proximity and bonding of the fluorine atoms. jeolusa.com The chemical shifts of the carbon atoms in the pyrazine ring are also significantly influenced by the strongly electron-withdrawing fluorine substituents.

¹H NMR is primarily used for derivatives of this compound that contain hydrogen atoms, such as in alkyl or aryl substituents. The chemical shifts and coupling patterns of the protons provide information about the structure of these substituent groups and their spatial relationship to the fluorinated pyrazine core. rsc.org

Interactive Data Table: Representative NMR Data for Fluorinated Heterocycles

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |

| Tetrafluoro-4-(morpholino)pyridine | ¹⁹F | AA'BB' spin system | Complex J(F,F) and J(F,H) couplings |

| Pentafluoropyridine (B1199360) | ¹⁹F | Complex pattern | J(F,F) couplings |

| Pentafluorobenzene | ¹⁹F | AA'BB'C' spin system | J(F,F) and J(F,H) couplings |

This table illustrates the types of data obtained from NMR spectroscopy for similar fluorinated aromatic compounds. Specific data for this compound would show a single ¹⁹F resonance due to its symmetry.

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a vibration to be IR active, it must cause a change in the molecule's dipole moment. edinst.com In this compound, the strong C-F bonds give rise to intense absorption bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region. The vibrations of the pyrazine ring also produce characteristic bands.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com A vibration is Raman active if it causes a change in the polarizability of the molecule's electron cloud. edinst.com For highly symmetric molecules like this compound, the rule of mutual exclusion may apply, meaning that vibrations that are IR active may be Raman inactive, and vice versa. Therefore, a combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov

The vibrational spectra of this compound derivatives can be used to confirm the presence of specific substituent groups. For example, the introduction of an amino group would result in characteristic N-H stretching vibrations in the IR spectrum. The positions, intensities, and shapes of the vibrational bands can also be sensitive to intermolecular interactions and the physical state of the sample. spectroscopyonline.com

Interactive Data Table: Key Vibrational Modes in Fluorinated Aromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-F Stretching | 1000 - 1300 | IR, Raman |

| Aromatic C=C Stretching | 1400 - 1600 | IR, Raman |

| Ring Breathing Modes | 800 - 1000 | Raman |

| C-H Stretching (in derivatives) | 2800 - 3100 | IR, Raman |

This table provides a general guide to the expected vibrational frequencies for key functional groups found in this compound and its derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. bioanalysis-zone.comuni-rostock.de It operates by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. bioanalysis-zone.com

For this compound, HRMS can be used to confirm its molecular formula, C₄F₄N₂. The experimentally measured exact mass would be compared to the calculated theoretical mass, and a close match provides strong evidence for the compound's identity.

Furthermore, mass spectrometry can provide structural information through the analysis of fragmentation patterns. whitman.edu When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. orgchemboulder.com The fragmentation of this compound would likely involve the loss of fluorine atoms or cleavage of the pyrazine ring. Studying the fragmentation pathways of its derivatives can help to identify the nature and position of substituents. researchgate.netnih.gov

Interactive Data Table: High-Resolution Mass Spectrometry Data for a Hypothetical this compound Derivative

| Ion | Calculated Exact Mass | Observed m/z | Formula |

| [M]⁺ | 152.0036 | 152.0035 | C₄F₄N₂ |

| [M-F]⁺ | 133.0007 | 133.0006 | C₄F₃N₂ |

| [M-N₂]⁺ | 123.9968 | 123.9967 | C₄F₄ |

This table illustrates the type of data obtained from HRMS, showing the high accuracy of mass measurement that allows for confident formula determination.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgyoutube.com This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms. wikipedia.org

For this compound, a crystal structure analysis would confirm the planarity of the pyrazine ring and provide precise measurements of bond lengths and angles. The C-F bond lengths are expected to be around 1.34 Å. vulcanchem.com The crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the material.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.123 |

| b (Å) | 9.876 |

| c (Å) | 3.456 |

| Z (molecules per unit cell) | 4 |

| C-F Bond Length (Å) | ~1.34 |

This table presents hypothetical crystallographic data for this compound to illustrate the type of information obtained from an X-ray diffraction study.

Computational and Theoretical Chemistry Studies of Tetrafluoropyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like tetrafluoropyrazine. rsdjournal.orgopenaccessjournals.com These computational methods allow for the calculation of various molecular properties that provide insight into the molecule's behavior in chemical reactions.

DFT calculations can determine the equilibrium geometry of this compound in its ground state. nih.gov These calculations also yield crucial information about the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO energies are fundamental in predicting a molecule's chemical activity. nih.gov For instance, the energy of the LUMO can be related to the electron affinity of the electrophile in nucleophilic aromatic substitution (SNAr) reactions. chemrxiv.org

Furthermore, DFT can be used to calculate molecular electrostatic potential (ESP) maps. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org In the context of SNAr reactions, the average ESP at the carbon atom undergoing substitution and at the adjacent ortho and para positions can be correlated with the reaction's activation energy. chemrxiv.orgrsc.org

Natural Bond Orbital (NBO) analysis, another quantum chemical method, can be employed to analyze the stability arising from hyperconjugative interactions and charge delocalization within the this compound molecule. nih.gov These calculations provide a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.

Recent advancements in computational chemistry have also focused on improving the accuracy of DFT calculations by addressing inherent flaws like the self-interaction error, which can affect the prediction of electronic properties, especially for systems involving transition metals. pitt.edu

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value | Method |

| HOMO Energy | -8.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| Electron Affinity | 1.1 eV | CCSD(T) |

| Ionization Potential | 8.6 eV | EOM-IP-CCSD |

This table presents hypothetical data for illustrative purposes.

Modeling of Reaction Pathways, Transition States, and Energy Profiles in SNAr Processes

Computational chemistry provides indispensable tools for modeling the intricate details of reaction mechanisms, such as the Nucleophilic Aromatic Substitution (SNAr) reactions that this compound readily undergoes. epdf.pub Through these models, chemists can visualize the entire reaction pathway, from reactants to products, including the high-energy, transient species known as transition states. savemyexams.comtutorchase.com

The energy profile of a reaction illustrates the change in potential energy as the reaction progresses. savemyexams.com The peak of this profile represents the transition state, and the energy required to reach this point is the activation energy (Ea). savemyexams.comtutorchase.com By calculating the energies of the reactants, products, and transition states, computational models can predict the feasibility and rate of a reaction. Reactions with lower activation energies proceed more quickly. tutorchase.com

For SNAr reactions, the mechanism can be either a stepwise process, involving a stable intermediate (a Meisenheimer complex), or a concerted process where bond formation and breaking occur simultaneously. nih.govfrontiersin.org Computational modeling can distinguish between these pathways by locating all stationary points on the potential energy surface, including intermediates and transition states. researchgate.net The energy profile for a stepwise reaction will show a local energy minimum corresponding to the intermediate, flanked by two transition states. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) models have been developed to predict the relative rates and regioselectivity of SNAr reactions. chemrxiv.orgrsc.org These models often use descriptors derived from computational calculations, such as the LUMO energy and the molecular electrostatic potential (ESP) at the reaction center, to establish a linear relationship with the free energies of activation. chemrxiv.org Such models have demonstrated high predictive accuracy for a diverse range of electrophiles. rsc.org

Table 2: Hypothetical Energy Profile Data for the SNAr Reaction of this compound with a Nucleophile

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 (TS1) | +90 |

| Meisenheimer Intermediate | -20 |

| Transition State 2 (TS2) | +70 |

| Products | -50 |

This table presents hypothetical data for an illustrative SNAr reaction, showcasing a stepwise mechanism.

Simulation of Molecular Interactions with Surfaces and Interfaces for Advanced Materials Design

The study of how molecules like this compound interact with surfaces and interfaces is crucial for the design of advanced materials with tailored properties. empa.chwisc.edu Computational simulation methods, particularly those based on first-principles calculations like Density Functional Theory (DFT), are instrumental in understanding and predicting these interactions at the atomic level. mit.edu

These simulations can model the adsorption of molecules onto various surfaces, providing insights into the adsorption geometries, energies, and the resulting electronic structure of the interface. researchgate.netescholarship.org For example, van der Waals corrected DFT has been used to study the adsorption of similar aromatic molecules on metal surfaces. researchgate.net Such studies are vital for applications in electronics and catalysis, where the interface properties are paramount. empa.ch

The interaction between a molecule and a surface can significantly alter the work function of the material, a key parameter in electronic devices. rsc.org Computational models can predict these changes by considering factors like charge transfer, the formation of interface states, and the orientation of the adsorbed molecules. rsc.org

Furthermore, ab initio thermodynamics can be combined with DFT calculations to model the behavior of these interfaces under realistic temperature and pressure conditions. rsc.org This allows for a more direct comparison with experimental results and provides a more comprehensive understanding of the system.

The insights gained from these simulations guide the design of new materials for a variety of applications, from nanoscale electronics to functionalized polymers and catalysts. empa.chhuntsman.com By understanding the fundamental molecular interactions, scientists can rationally design materials with desired properties, accelerating the development of new technologies. rsc.org

Table 3: Hypothetical Adsorption Energies of this compound on Different Surfaces

| Surface | Adsorption Energy (eV) | Adsorption Geometry |

| Pt(111) | -1.5 | Planar |

| Graphene | -0.8 | Planar |

| SiO2 | -0.5 | Tilted |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters for molecules like this compound, which can then be validated against experimental data. nih.gov This synergy between theory and experiment is crucial for confirming molecular structures and understanding their vibrational and electronic properties.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a range of spectroscopic data. nih.gov For instance, harmonic vibrational frequencies, infrared (IR) intensities, and Raman activities can be computed to predict the molecule's vibrational spectra. nih.gov The calculated spectra can then be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to validate the computational model and aid in the assignment of vibrational modes. nih.gov

Similarly, computational methods can predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These predictions can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and scalar coupling constants, are also amenable to computational prediction. rsc.org Advanced machine learning models, trained on large datasets of DFT-calculated NMR properties, can now predict these parameters with high accuracy and speed. rsc.org These predicted NMR data are invaluable for the structural elucidation of new compounds.

The ability to accurately predict various spectroscopic properties provides a powerful tool for chemists. It can help to confirm the identity and structure of synthesized compounds, interpret complex experimental spectra, and gain deeper insights into the molecule's bonding and electronic environment. researchgate.netresearchgate.net

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| ν1 | 1550 | 1545 | C-N stretch |

| ν2 | 1320 | 1315 | C-F stretch |

| ν3 | 1050 | 1048 | Ring breathing |

| ν4 | 850 | 845 | C-H bend |

This table presents hypothetical data for illustrative purposes.

Tetrafluoropyrazine As a Versatile Synthetic Building Block in Complex Chemical Synthesis

Construction of Polyfunctional Heterocyclic Systems

The unique electronic properties of tetrafluoropyrazine make it an ideal scaffold for the construction of complex polyfunctional heterocyclic systems. Its reactivity towards nucleophiles allows for the introduction of various functional groups and the formation of new ring systems, leading to the synthesis of molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Fused Ring Systems (e.g.,mdpi.commdpi.com- andmdpi.commdpi.com-Bicyclic Pyrazine (B50134) Derivatives)

The reaction of this compound with dinucleophiles provides a straightforward and efficient method for the synthesis of novel fused bicyclic pyrazine derivatives. The nature of the resulting fused ring system, whether it be a mdpi.commdpi.com- or a mdpi.commdpi.com-bicyclic structure, is dependent on the type of dinucleophile employed.

For instance, the reaction of this compound with 1,2-diaminoethane (ethylenediamine) would be expected to yield a mdpi.commdpi.com-fused bicyclic system, specifically a tetrahydropyrazino[2,3-b]pyrazine derivative. Similarly, reaction with ortho-phenylenediamine would lead to the formation of a benzo-fused mdpi.commdpi.com-bicyclic system, a substituted quinoxaline. While specific examples detailing the synthesis of these systems directly from this compound are not extensively documented in the readily available literature, the general reactivity pattern of perfluoroheteroaromatics with diamines strongly supports the feasibility of these transformations.

The synthesis of mdpi.commdpi.com-fused systems can be envisioned through the reaction of this compound with dinucleophiles where the nucleophilic centers are separated by a two-atom bridge, such as 1,3-dicarbonyl compounds. Reactions of various perfluorinated heteroaromatic substrates like this compound with 1,3-dicarbonyl systems have been shown to yield corresponding mdpi.commdpi.com-ring fused furo derivatives.

The general synthetic strategies for related fused bicyclic N-heterocycles often involve metal-catalyzed cross-coupling reactions or regioselective metalations followed by functionalization, providing access to a wide range of polysubstituted derivatives. nih.gov These methodologies could potentially be adapted for the functionalization of bicyclic systems derived from this compound.

| Dinucleophile | Expected Fused Ring System | Bicyclic Type |

| 1,2-Diaminoethane | Tetrahydropyrazino[2,3-b]pyrazine | mdpi.commdpi.com |

| o-Phenylenediamine | Quinoxaline | mdpi.commdpi.com |

| 1,3-Dicarbonyl Compound | Furo[2,3-b]pyrazine | mdpi.commdpi.com |

Development of Polycyclic and Macrocyclic Architectures

The versatility of this compound extends to the construction of more complex polycyclic and macrocyclic structures. Its ability to undergo multiple substitution reactions allows for its incorporation into larger, more intricate molecular frameworks. The introduction of N-heterocycle rings like pyrazine into macrocycles is a known strategy to enhance their coordination properties. nih.gov

While the direct synthesis of macrocycles containing a this compound unit is an area that requires further exploration, the principles of macrocyclization reactions suggest its feasibility. High-dilution conditions are typically employed to favor intramolecular cyclization over intermolecular polymerization when reacting a di-functionalized pyrazine derivative with a suitable linking unit. Pyridinophanes, which are macrocycles incorporating a pyridine (B92270) ring, offer a structural precedent for the inclusion of six-membered aromatic heterocycles in macrocyclic backbones. nih.gov

The development of pyrazine-embedded polycyclic aromatic hydrocarbons (PAHs) has also been a subject of interest. These structures are relevant for investigating the impact of heteroatom-doping on the properties of graphene-like molecules and for the development of novel semiconducting materials.

Applications in the Design of Novel Organic Materials and Functional Interfaces

The unique electronic and structural features of this compound make it an attractive component in the design of novel organic materials and functional interfaces. The incorporation of fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Precursors for Fluorinated Polymers and Network Materials

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. nih.govpageplace.detaylorfrancis.com While common fluoropolymers are typically derived from monomers like tetrafluoroethylene, the use of functionalized fluoroaromatic compounds as precursors offers a pathway to more complex and tailored polymer architectures.

This compound, with its multiple reactive sites, can be considered a potential monomer or cross-linking agent for the synthesis of fluorinated polymers and network materials. Polymerization could proceed through nucleophilic aromatic substitution reactions with di- or poly-functional nucleophiles. Chemical Vapor Deposition (CVD) is a powerful technique for producing polymer thin films, particularly for materials that are difficult to process by conventional means. svc.orgumich.edunih.govmit.edu This solvent-free method could potentially be employed to deposit thin films of polymers derived from this compound, offering conformal coatings on various substrates.

The resulting polymers would be expected to exhibit properties characteristic of fluorinated materials, with the added functionality and structural rigidity imparted by the pyrazine ring. These materials could find applications in areas such as protective coatings, low-dielectric constant materials for microelectronics, and membranes for separation processes.

| Potential Polymerization Method | Monomer/Precursor | Resulting Material | Potential Properties |

| Nucleophilic Aromatic Substitution Polymerization | This compound + Dinucleophile | Cross-linked Fluorinated Polymer | High thermal stability, chemical resistance |

| Chemical Vapor Deposition (CVD) | This compound | Thin Fluorinated Polymer Film | Conformal coating, tailored surface properties |

Exploration in Molecular Switching and Data Storage Concepts via Surface Adsorption Phenomena

The interaction of organic molecules with metal surfaces is a burgeoning area of research with potential applications in molecular electronics, sensing, and data storage. The adsorption behavior of molecules can be tailored to create molecular switches, where the molecule can be reversibly transitioned between two or more stable states with different physical properties.

Theoretical studies have suggested that this compound on a Ni(111) surface is a system that exhibits a double-well potential, indicating the presence of two different stable adsorption geometries. nih.gov This bistability is a key requirement for a molecular switch. The switching between these states could potentially be triggered by external stimuli such as temperature, pressure, or an electric field from a scanning tunneling microscope (STM) tip.

The adsorption of molecules on surfaces like gold (Au) and copper (Cu) is of particular interest due to their conductive nature and well-defined crystal structures. The formation of self-assembled monolayers (SAMs) of functionalized pyrazine derivatives on gold surfaces has been demonstrated, showcasing the ability of the pyrazine moiety to interact with and organize on the surface. mdpi.com

The two distinct adsorption states of this compound, likely a chemisorbed and a physisorbed state, would exhibit different electronic properties, such as a change in the work function of the surface. This change in an electronic property upon switching between states is the basis for its potential use in data storage, where the two states could represent the "0" and "1" of a binary bit. Further experimental and theoretical investigations into the adsorption and switching behavior of this compound on various metal surfaces are crucial to fully realize its potential in these advanced applications.

| Surface | Adsorption Phenomenon | Potential Application |

| Ni(111) | Bistable adsorption (double-well potential) nih.gov | Molecular Switch |

| Au(111) | Potential for self-assembled monolayer formation mdpi.com | Data Storage, Molecular Electronics |

| Cu(111) | Potential for distinct adsorption states | Molecular Switch, Data Storage |

Future Directions and Perspectives in Tetrafluoropyrazine Research

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of polyfluorinated heterocycles often involves multi-step processes with harsh reagents. The future of tetrafluoropyrazine synthesis lies in adopting greener and more efficient strategies that align with the principles of sustainable chemistry. acs.orgfrontiersin.orgnumberanalytics.comtubitak.gov.tr Key areas of development include the move from conventional batch processes to continuous flow chemistry. wuxiapptec.comcam.ac.uklabmanager.com

Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is crucial when handling highly reactive fluorinating agents. cam.ac.ukbeilstein-journals.org This technology not only improves safety and reproducibility but also facilitates scalability. wuxiapptec.comlabmanager.com Furthermore, research is anticipated to focus on developing novel catalytic systems, including heterogeneous catalysts, that can be easily separated and reused, thus minimizing waste. nih.gov The exploration of alternative energy sources, such as microwave-assisted synthesis, also presents a promising avenue for reducing reaction times and energy consumption compared to conventional heating. ijrpr.com

| Methodology | Traditional Batch Synthesis | Flow Chemistry | Microwave-Assisted Synthesis | Heterogeneous Catalysis |

|---|---|---|---|---|

| Primary Advantage | Well-established procedures | Enhanced safety, control, and scalability wuxiapptec.comlabmanager.com | Rapid reaction times, energy efficiency ijrpr.com | Catalyst reusability, reduced waste nih.gov |

| Key Limitation | Poor heat transfer, safety concerns, often lower yields | Initial setup cost, potential for clogging | Scalability can be challenging | Potentially lower activity than homogeneous counterparts |

| Sustainability Aspect | Often generates significant waste | Improved atom economy, less solvent waste beilstein-journals.org | Reduced energy consumption ijrpr.com | Adheres to green chemistry principle of catalysis acs.org |

Exploration of Underutilized Reactivity Pathways and New Chemical Transformations

While the chemistry of this compound has been dominated by nucleophilic aromatic substitution (SNAr), future research will likely delve into less conventional reaction pathways. The highly electron-deficient nature of the pyrazine (B50134) ring makes it a candidate for novel transformations driven by modern synthetic methods.

One of the most promising areas is the application of photoredox catalysis. usp.brcatalysis.blognumberanalytics.com This technique uses light to generate reactive radical intermediates under mild conditions, potentially enabling reactions that are difficult to achieve through thermal methods. catalysis.blognih.gov For this compound, this could open doors to selective C-F bond functionalization or participation in radical cascade reactions to build molecular complexity rapidly. mdpi.com Another frontier is direct C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials. uni-giessen.denih.gov Developing catalytic systems capable of selectively activating the C-H bonds on substituents attached to the this compound core would represent a significant leap in synthetic efficiency.

| Reactivity Pathway | Description | Potential Advantage | Relevant Modern Technique |

|---|---|---|---|

| Radical Reactions | Involves single-electron transfer to generate radical ions or add radical species. | Access to novel bond formations under mild conditions, often orthogonal to ionic chemistry. nih.govrsc.org | Photoredox Catalysis usp.brnih.gov |

| Direct C-H Functionalization | Activation and transformation of a C-H bond on a substituent of the pyrazine ring into a new functional group. uni-giessen.de | Increases atom economy by avoiding pre-functionalization steps. beilstein-journals.org | Transition-Metal Catalysis (e.g., Pd, Rh) nih.govbeilstein-journals.org |

| Catalytic C-F Activation | Selective cleavage and functionalization of a C-F bond, rather than the typical SNAr displacement. | Offers alternative regioselectivity and access to products not available via SNAr. | Transition-Metal Catalysis |

Integration into Emerging Fields of Materials Science and Targeted Chemical Synthesis

The unique electronic properties of this compound—stemming from its nitrogen atoms and fluorine substituents—make it an attractive scaffold for new functional materials. In materials science, there is a growing interest in n-type organic semiconductors for applications in organic electronics. chemrxiv.org The strong electron-withdrawing character of the this compound ring could be harnessed to design novel, high-performance n-type materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

In the realm of targeted chemical synthesis, particularly for medicinal chemistry, the this compound core is a compelling building block. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity. nih.gov The pyrazine core itself is a recognized pharmacophore present in numerous bioactive molecules. The ability to selectively functionalize the this compound scaffold allows for the creation of diverse molecular libraries for drug discovery programs, targeting areas from oncology to neurodegenerative disease.

| Field | Specific Application | Key Property of this compound | Research Goal |

|---|---|---|---|

| Materials Science | n-Type Organic Semiconductors | Strongly electron-deficient aromatic system | Develop materials with high electron mobility and stability. chemrxiv.org |

| Materials Science | Porous Materials (e.g., COFs) | Rigid, geometrically defined core with tunable functionality | Create frameworks with tailored porosity for gas storage or catalysis. |

| Medicinal Chemistry | Scaffold for Drug Discovery | Metabolic stability from fluorine; recognized pyrazine pharmacophore. nih.gov | Synthesize libraries of diverse compounds for biological screening. |

| Agrochemicals | Core for Novel Pesticides/Herbicides | Enhanced biological activity and stability due to fluorination. | Discover new agrochemicals with improved efficacy and environmental profiles. |

Advanced Computational Methodologies for Predictive Molecular Design and Reaction Optimization

The synergy between experimental and computational chemistry is set to redefine research into molecules like this compound. Advanced computational tools offer the ability to predict molecular properties and reaction outcomes, thereby saving significant time and resources. frontiersin.org

Machine learning (ML) is emerging as a powerful tool for predicting reaction yields and identifying optimal reaction conditions from large datasets, moving beyond trial-and-error experimentation. beilstein-journals.orgnih.govrsc.orgrjptonline.org For this compound, ML models could be trained to predict the regioselectivity of SNAr reactions with new nucleophiles or to discover conditions for the novel transformations discussed earlier. Concurrently, Density Functional Theory (DFT) calculations will continue to provide deep mechanistic insights, allowing researchers to understand the electronic factors that govern reactivity and to rationally design catalysts for specific transformations. sumitomo-chem.co.jpbeilstein-journals.orgrsc.org High-throughput computational screening can be used to virtually design and evaluate thousands of this compound derivatives for specific applications, such as identifying candidates with optimal electronic properties for materials science, before committing to their synthesis. chemrxiv.orgchemrxiv.org

| Computational Method | Primary Application | Specific Goal for this compound | Expected Outcome |

|---|---|---|---|

| Machine Learning (ML) | Reaction Optimization & Prediction | Predict yields and regioselectivity; suggest optimal solvents, catalysts, and temperatures. beilstein-journals.orgrsc.org | Accelerated development of new synthetic routes; reduced experimental workload. |

| Density Functional Theory (DFT) | Mechanistic Investigation | Elucidate transition states and reaction pathways for novel transformations (e.g., photoredox cycles). sumitomo-chem.co.jpresearchgate.net | Rational design of catalysts and substrates for higher efficiency and selectivity. |

| High-Throughput Screening (HTS) | Predictive Molecular Design | Screen virtual libraries of derivatives for desired electronic or physical properties. chemrxiv.org | Identification of high-potential candidate molecules for materials or medicinal applications prior to synthesis. |

Q & A

Q. What are the established synthetic routes for tetrafluoropyrazine, and how can reaction conditions be optimized?

this compound is typically synthesized via chlorination of pyrazine derivatives (e.g., pyrazine-2,3-dicarboxylic acid) followed by fluorination with potassium fluoride . Key parameters for optimization include:

- Temperature control : Fluorination reactions often require precise heating (e.g., 150–200°C) to avoid side products.

- Solvent selection : Reactions in tetrahydrofuran (THF) or dimethylformamide (DMF) improve solubility of intermediates.

- Monitoring techniques : Thin-layer chromatography (TLC) or <sup>19</sup>F NMR can track reaction progress .

Q. How are spectroscopic methods applied to characterize this compound and its derivatives?

- <sup>19</sup>F NMR : Critical for identifying substitution patterns and quantifying fluorinated products. Substituent shielding parameters (e.g., −40 to −60 ppm for aromatic fluorine) help assign structures .

- X-ray crystallography : Resolves crystal packing and bond-length distortions in this compound derivatives, as seen in dispirophosphazene complexes .

- Mass spectrometry (MS) : Confirms molecular weights of trifluoro-/difluoropyrazines .

Q. What are the common nucleophilic substitution reactions of this compound?

this compound undergoes nucleophilic substitution with carbon-, nitrogen-, or oxygen-based nucleophiles. For example:

- Hydroxylation : Forms trifluorohydroxypyrazine without tautomerizing to pyrazinone .

- Amination : Produces hydrazino derivatives, which react with metal halides to form halogeno-fluoropyrazines .

- Alkoxy substitution : Alkoxy groups direct subsequent substitutions to ortho positions .

Advanced Research Questions

Q. How do substituents influence regioselectivity in polysubstitution reactions of this compound?

Substituent effects are governed by electronic and steric factors:

- Electron-withdrawing groups (e.g., Cl, CF3) : Direct nucleophilic attack to para positions via inductive effects.

- Electron-donating groups (e.g., OCH3) : Favor ortho substitution due to resonance stabilization .

- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce reactivity at adjacent positions.

Table 1 : Substituent Effects on Reaction Pathways

| Substituent | Position | Preferred Attack Site | Example Reaction |

|---|---|---|---|

| Cl | 3 | Para | Formation of 3-Cl-5-F-pyrazine |

| OCH3 | 2 | Ortho | Synthesis of 2-OCH3-4,5-diF-pyrazine |

| NH2 | 4 | Para | 4-NH2-2,3,5-triF-pyrazine |

Q. What mechanistic insights explain fluorination outcomes in this compound derivatives?

Fluorination with cobalt fluorides proceeds via radical cation intermediates. Computational studies suggest:

Q. How can data contradictions in fluorination experiments be resolved?

Discrepancies in product yields or unexpected byproducts often arise from:

Q. What strategies are effective for designing novel this compound-based scaffolds?

- One-step cyclizations : Combine this compound with imidazole precursors to form polyfluorinated imidazolopyrazines .

- Cross-coupling reactions : Use Pd-catalyzed couplings to introduce aryl/heteroaryl groups at deactivated positions.

- Computational modeling : Predict regioselectivity using DFT calculations on charge/spin densities .

Methodological Guidance

How can the FINER criteria improve research questions on this compound?

Q. What frameworks support rigorous experimental design?

- PICO Framework : Define Population (e.g., fluoropyrazine derivatives), Intervention (e.g., nucleophilic substitution), Comparison (e.g., mono- vs. di-substituted products), and Outcomes (e.g., yield, regioselectivity) .

- Reproducibility : Document reaction conditions (solvent purity, catalyst loading) in line with IUPAC guidelines .

Data Presentation Standards

Table 2 : Example Spectroscopic Data for this compound Derivatives

| Compound | <sup>19</sup>F NMR (ppm) | X-ray Bond Length (Å) | MS (m/z) |

|---|---|---|---|

| Trifluorohydroxypyrazine | −55.2 (d), −58.7 (d) | 1.34 (C-F) | 183.1 |

| 3-Cl-5-F-pyrazine | −47.8 (s) | 1.38 (C-Cl) | 198.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。